N'-[(E)-furan-2-ylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC15660171
Molecular Formula: C18H18N4O3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O3 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-[(E)-furan-2-ylmethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H18N4O3/c1-2-9-24-14-7-5-13(6-8-14)16-11-17(21-20-16)18(23)22-19-12-15-4-3-10-25-15/h3-8,10-12H,2,9H2,1H3,(H,20,21)(H,22,23)/b19-12+ |
| Standard InChI Key | KWUATZIVJLBZIC-XDHOZWIPSA-N |
| Isomeric SMILES | CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3 |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, N-[(E)-furan-2-ylmethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide, reflects its intricate structure. The core pyrazole ring (C₃H₃N₂) is substituted at position 3 with a 4-propoxyphenyl group and at position 5 with a carbohydrazide linker conjugated to a furan-2-ylmethylidene moiety. The E-configuration of the imine bond (C=N) in the carbohydrazide segment ensures geometric stability, which is critical for molecular interactions.
Key structural features include:
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Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient properties that facilitate nucleophilic reactions.
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4-Propoxyphenyl Group: A para-substituted phenyl ring with a propoxy chain (–O–C₃H₇), enhancing lipophilicity and membrane permeability.
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Furan-2-ylmethylidene Unit: A planar, oxygen-containing heterocycle that may participate in π-π stacking or hydrogen bonding.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 338.4 g/mol |
| LogP (Predicted) | ~3.2 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 5 (O and N atoms) |
Synthesis and Optimization
General Synthetic Pathways
The synthesis of N'-[(E)-furan-2-ylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide likely involves multi-step reactions, as inferred from related pyrazole derivatives. A hypothetical pathway includes:
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Formation of 3-(4-Propoxyphenyl)-1H-pyrazole-5-carboxylic Acid:
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Cyclocondensation of hydrazine with a β-keto ester derived from 4-propoxyphenylacetone.
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Hydrolysis of the ester to the carboxylic acid using NaOH or HCl.
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Conversion to Carbohydrazide:
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Reaction with thionyl chloride (SOCl₂) to form the acid chloride, followed by treatment with hydrazine hydrate to yield the carbohydrazide.
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Schiff Base Formation:
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Condensation with furfural (furan-2-carbaldehyde) under acidic or neutral conditions to form the E-imine.
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Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Est.) |
|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | 60–70% |
| 2 | SOCl₂, DMF catalyst, 0–5°C | 75–85% |
| 3 | Furfural, acetic acid, 80°C, 4h | 50–60% |
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the pyrazole’s 3- and 5-positions requires careful control of reaction kinetics.
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Imine Stability: The E-configuration must be preserved to avoid geometric isomerization, which could alter bioactivity.
Biological Activities and Mechanisms
Enzyme Inhibition
The carbohydrazide moiety can chelate metal ions in enzyme active sites. Preliminary molecular docking studies suggest affinity for:
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Cyclooxygenase-2 (COX-2): Potential anti-inflammatory activity via prostaglandin suppression.
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Acetylcholinesterase (AChE): Possible application in Alzheimer’s disease management.
Pharmaceutical Applications and Future Directions
Drug Development Prospects
Despite the lack of in vivo data for this compound, its structural features align with FDA-approved pyrazole drugs (e.g., celecoxib). Key considerations include:
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Bioavailability: The logP value (~3.2) suggests adequate lipid solubility for oral absorption.
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Metabolism: Propoxy groups are prone to oxidative demethylation by cytochrome P450 enzymes, necessitating prodrug strategies.
Materials Science Applications
The conjugated π-system (furan-pyrazole) could serve as a ligand for luminescent metal complexes or conductive polymers.
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